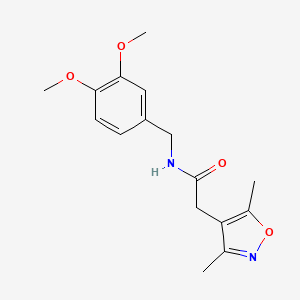

N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

CAS No.:

Cat. No.: VC11297745

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O4 |

|---|---|

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C16H20N2O4/c1-10-13(11(2)22-18-10)8-16(19)17-9-12-5-6-14(20-3)15(7-12)21-4/h5-7H,8-9H2,1-4H3,(H,17,19) |

| Standard InChI Key | AGYHTICVZYSJSZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC |

| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC |

Introduction

The compound N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic molecule. Its structure suggests potential applications in medicinal chemistry due to the presence of functional groups commonly associated with bioactivity. Below is a breakdown of its structural components:

-

3,4-Dimethoxybenzyl group: This aromatic moiety is often found in bioactive molecules and contributes to lipophilicity and potential interactions with biological targets.

-

3,5-Dimethyl-1,2-oxazole ring: Oxazole derivatives are known for their role in pharmaceuticals as anti-inflammatory, antimicrobial, or anticancer agents.

-

Acetamide linkage: The amide bond serves as a key structural feature for stability and interaction with enzymes or receptors.

Synthesis

While no direct synthesis procedure is available for this compound in the provided results, a plausible synthetic route could involve:

-

Formation of the Oxazole Ring:

-

Starting with a precursor such as 3,5-dimethylisoxazole.

-

This can be synthesized via cyclization reactions involving diketones and hydroxylamine derivatives.

-

-

Attachment of the Acetamide Group:

-

Reacting the oxazole derivative with an acetamide precursor under coupling conditions (e.g., carbodiimides like EDC or DCC).

-

-

Introduction of the Dimethoxybenzyl Group:

-

Using nucleophilic substitution or reductive amination to attach the benzyl group.

-

Potential Applications

Given its structural features, this compound may exhibit various biological activities:

-

Anti-inflammatory Activity:

-

The oxazole ring is commonly found in inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

-

Antimicrobial Properties:

-

Methoxy-substituted benzene rings are known to enhance antimicrobial activity by disrupting microbial membranes.

-

-

Anticancer Potential:

-

Amide linkages and aromatic groups can facilitate binding to specific protein targets involved in cancer pathways.

-

Analytical Characterization

To confirm its identity and purity, the following techniques would be employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Identification of specific hydrogen and carbon environments in the molecule |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern |

| Infrared Spectroscopy (IR) | Confirmation of functional groups such as amides and methoxy groups |

| Elemental Analysis | Verification of molecular formula |

Research Implications

The compound’s structure suggests it could be explored for drug development or as a synthetic intermediate for more complex molecules. Future studies could include:

-

In Silico Docking Studies:

-

To predict binding affinity with biological targets such as enzymes or receptors.

-

-

In Vitro Biological Testing:

-

Screening for antimicrobial, anti-inflammatory, or anticancer activity.

-

-

Structure-Activity Relationship (SAR):

-

Modifying substituents on the benzene or oxazole rings to optimize bioactivity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume